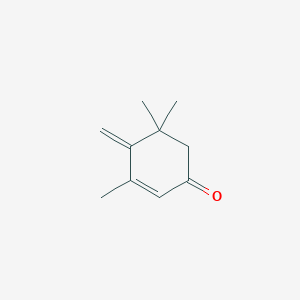
(2R,3S)-1-Carboxy-4-tert-butyl-2,3-dihydroxycyclohexa-4,6-diene, potassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2R,3S)-1-Carboxy-4-tert-butyl-2,3-dihydroxycyclohexa-4,6-diene, potassium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexa-4,6-diene ring substituted with carboxy, tert-butyl, and dihydroxy groups, and is stabilized as a potassium salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-Carboxy-4-tert-butyl-2,3-dihydroxycyclohexa-4,6-diene, potassium salt typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclohexa-4,6-diene ring: This can be achieved through Diels-Alder reactions involving appropriate dienes and dienophiles.
Introduction of the tert-butyl group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Carboxylation: The carboxyl group is typically introduced via carboxylation reactions using carbon dioxide under high pressure.
Formation of the potassium salt: The final step involves neutralizing the compound with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors for carboxylation, and efficient purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(2R,3S)-1-Carboxy-4-tert-butyl-2,3-dihydroxycyclohexa-4,6-diene, potassium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohols or alkanes using hydrogenation or metal hydrides.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, and strong bases like sodium hydride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various alkyl or aryl derivatives.
科学的研究の応用
(2R,3S)-1-Carboxy-4-tert-butyl-2,3-dihydroxycyclohexa-4,6-diene, potassium salt has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2R,3S)-1-Carboxy-4-tert-butyl-2,3-dihydroxycyclohexa-4,6-diene, potassium salt involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
- (2R,3S)-1-Carboxy-4-propyl-2,3-dihydroxycyclohexa-4,6-diene, potassium salt
- (2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene, potassium salt
- (2R,3S)-1-Carboxy-4-methyl-2,3-dihydroxycyclohexa-4,6-diene, potassium salt
Uniqueness
The uniqueness of (2R,3S)-1-Carboxy-4-tert-butyl-2,3-dihydroxycyclohexa-4,6-diene, potassium salt lies in its tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different alkyl substituents.
特性
CAS番号 |
205639-92-5 |
|---|---|
分子式 |
C11H15O4- |
分子量 |
211.23 g/mol |
IUPAC名 |
(5S,6R)-4-tert-butyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C11H16O4/c1-11(2,3)7-5-4-6(10(14)15)8(12)9(7)13/h4-5,8-9,12-13H,1-3H3,(H,14,15)/p-1/t8-,9+/m1/s1 |
InChIキー |
BHVDNSFXALRISF-BDAKNGLRSA-M |
SMILES |
CC(C)(C)C1=CC=C(C(C1O)O)C(=O)[O-].[K+] |
異性体SMILES |
CC(C)(C)C1=CC=C([C@H]([C@H]1O)O)C(=O)[O-] |
正規SMILES |
CC(C)(C)C1=CC=C(C(C1O)O)C(=O)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3342341.png)

![3,4,5-Trihydroxy-6-[(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl)oxy]oxane-2-carboxylic acid](/img/structure/B3342355.png)


![N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline](/img/structure/B3342366.png)
![2-fluoro-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B3342400.png)





![1-[(E)-2-nitroethenyl]-4-(trifluoromethoxy)benzene](/img/structure/B3342439.png)

